2-(1-cyclohexyl-4-{3-[3-(dimethylamino)propoxy]benzyl}-2-piperazinyl)ethanol
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Overview
Description
2-(1-cyclohexyl-4-{3-[3-(dimethylamino)propoxy]benzyl}-2-piperazinyl)ethanol is a compound that has been extensively studied in the field of pharmacology due to its potential therapeutic applications. This compound is commonly referred to as "compound X" and has shown promising results in various scientific studies.
Mechanism of Action
The exact mechanism of action of compound X is not yet fully understood. However, it is believed to work by modulating the levels of certain neurotransmitters in the brain such as serotonin and dopamine. This modulation of neurotransmitters is believed to be responsible for the therapeutic effects of compound X.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain such as serotonin and dopamine. In addition, it has also been shown to decrease the levels of stress hormones such as cortisol. These effects are believed to be responsible for the therapeutic effects of compound X.
Advantages and Limitations for Lab Experiments
One of the advantages of using compound X in lab experiments is that it has shown promising results in various scientific studies. In addition, it has a well-established synthesis method that can be easily replicated in a lab setting. However, one of the limitations of using compound X in lab experiments is that its exact mechanism of action is not yet fully understood.
Future Directions
There are several future directions for the study of compound X. One future direction is to further investigate its mechanism of action in order to fully understand how it works. Another future direction is to study its potential use in the treatment of other medical conditions such as addiction and post-traumatic stress disorder. Additionally, further studies could be conducted to investigate the potential side effects of compound X and to develop new methods for its synthesis.
Synthesis Methods
The synthesis of compound X involves a multi-step process that includes the reaction of piperazine with 3-(dimethylamino)propyl chloride, followed by the reaction of the resulting compound with 4-(3-bromobenzyl)cyclohexanone. The final step involves the reduction of the resulting ketone to form 2-(1-cyclohexyl-4-{3-[3-(dimethylamino)propoxy]benzyl}-2-piperazinyl)ethanol.
Scientific Research Applications
Compound X has been extensively studied in the field of pharmacology due to its potential therapeutic applications. It has shown promising results in the treatment of various medical conditions such as depression, anxiety, and schizophrenia. In addition, it has also been studied for its potential use in the treatment of substance abuse disorders.
Properties
IUPAC Name |
2-[1-cyclohexyl-4-[[3-[3-(dimethylamino)propoxy]phenyl]methyl]piperazin-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H41N3O2/c1-25(2)13-7-17-29-24-11-6-8-21(18-24)19-26-14-15-27(23(20-26)12-16-28)22-9-4-3-5-10-22/h6,8,11,18,22-23,28H,3-5,7,9-10,12-17,19-20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOLLZLJBMSVMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=CC=CC(=C1)CN2CCN(C(C2)CCO)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H41N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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